
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a naphthalene ring substituted with a methoxy group at the 6-position and a pyrazole ring substituted with an amino group at the 3-position. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methoxy-2-acetonaphthone, which is then subjected to a series of reactions to introduce the pyrazole ring and the amino group. The key steps include:
Formation of 6-methoxy-2-acetonaphthone: This can be achieved through the Friedel-Crafts acylation of 6-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to form the pyrazole ring: The intermediate 6-methoxy-2-acetonaphthone undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 5-(6-hydroxynaphthalen-2-yl)-1H-pyrazol-3-amine.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms with different functional groups, and substituted derivatives with various substituents introduced at the amino group.
Applications De Recherche Scientifique
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the pyrazole ring.
1H-Pyrazol-3-amine: Contains the pyrazole ring but lacks the naphthalene moiety.
6-Methoxy-2-naphthylpropanamide: Contains the naphthalene ring with a methoxy group but has a different functional group.
Uniqueness
5-(6-Methoxynaphthalen-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the naphthalene and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H13N3O/c1-18-12-5-4-9-6-11(3-2-10(9)7-12)13-8-14(15)17-16-13/h2-8H,1H3,(H3,15,16,17) |
Clé InChI |
JMKIHXQWUYQGHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


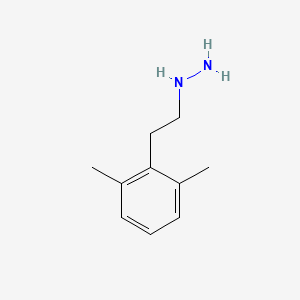
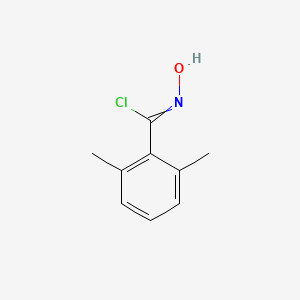
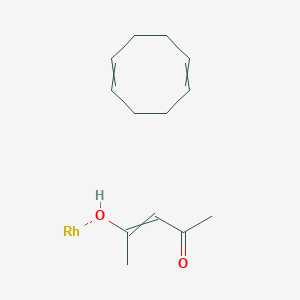
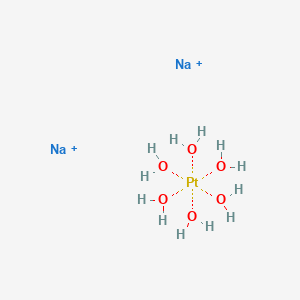

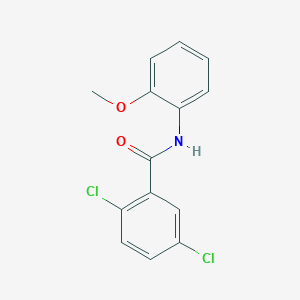

![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)
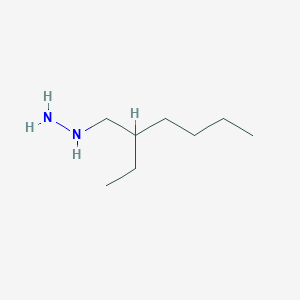
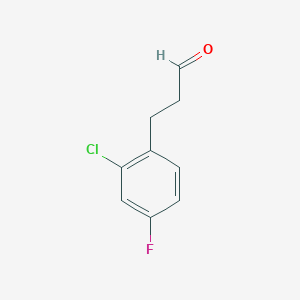
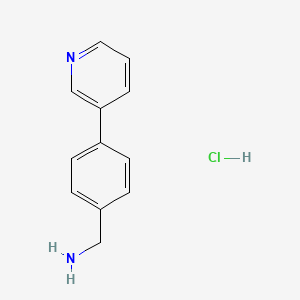
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)

![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
